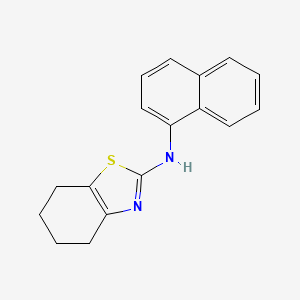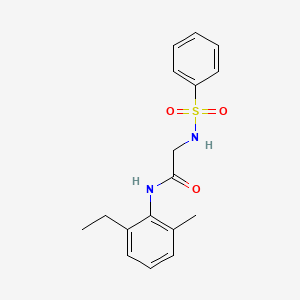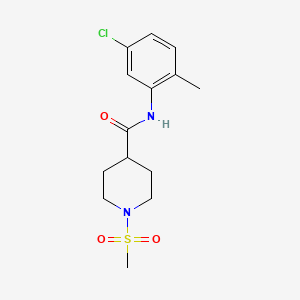
1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone, also known as BCTH, is a chemical compound that has been widely studied for its potential applications in scientific research. BCTH has been found to exhibit a variety of interesting biochemical and physiological effects, and its mechanism of action has been the subject of extensive investigation.
作用機序
The mechanism of action of 1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is not fully understood, but it is believed to involve the formation of a complex with metal ions that leads to the generation of reactive oxygen species (ROS). These ROS can then cause damage to cellular components such as proteins, lipids, and DNA, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of interesting biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. This compound has also been found to inhibit the growth of biofilms, which are communities of microorganisms that can cause infections. Additionally, this compound has been shown to have antioxidant activity, which could be beneficial in the treatment of oxidative stress-related disorders.
実験室実験の利点と制限
One advantage of using 1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone in lab experiments is its fluorescence, which makes it a useful tool for the detection of metal ions. Additionally, its antimicrobial activity and potential as a photosensitizer make it a promising candidate for the development of new therapies. However, one limitation of using this compound is its instability in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research on 1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone. One area of interest is the development of new therapies for cancer and other diseases based on the compound's ability to induce apoptosis and inhibit biofilm growth. Additionally, further investigation into the mechanism of action of this compound could lead to a better understanding of its biochemical and physiological effects. Finally, research into the synthesis of this compound and its derivatives could lead to the development of more stable and effective compounds for use in scientific research.
合成法
The synthesis of 1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone involves the reaction of 5-phenyl-1,2,4-triazin-3-amine with 1,3-benzodioxole-5-carbaldehyde in the presence of hydrazine hydrate. The resulting product is a yellow crystalline solid with a melting point of 199-201°C.
科学的研究の応用
1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been found to have a wide range of scientific research applications, including its use as a fluorescent probe for the detection of metal ions such as copper and iron. This compound has also been studied for its potential as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate photosensitizing agents to destroy cancer cells. Additionally, this compound has been found to exhibit antimicrobial activity against a variety of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-phenyl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c1-2-4-13(5-3-1)14-10-19-22-17(20-14)21-18-9-12-6-7-15-16(8-12)24-11-23-15/h1-10H,11H2,(H,20,21,22)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPMWDQWHROFEJ-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC3=NC(=CN=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC3=NC(=CN=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5725563.png)
![3-[5-(1,3-benzothiazol-2-yl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5725566.png)


![dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate](/img/structure/B5725597.png)
![N-[4-(acetylamino)phenyl]-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5725600.png)

![N-cycloheptyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5725613.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5725618.png)


![3-(2-chloro-6-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B5725635.png)
![N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B5725674.png)
![N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5725681.png)